

physical and chemical properties of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
Cat. No.:	B058639

[Get Quote](#)

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one is a chemical intermediate of significant interest, primarily recognized for its role in the synthesis of potent fungicides. Its chemical structure, featuring a chlorophenyl group, a cyclopropyl moiety, and a ketone functional group, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and insights into its relevance in broader biochemical pathways.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one**. This data is essential for its handling, characterization, and application in a laboratory or industrial setting.

Property	Value
IUPAC Name	1-(4-chlorophenyl)-2-cyclopropylpropan-1-one
CAS Number	123989-29-7
Molecular Formula	C ₁₂ H ₁₃ ClO
Molecular Weight	208.68 g/mol
Appearance	Light yellow liquid
Density	1.18 - 1.2 ± 0.1 g/cm ³
Boiling Point	310.3 ± 15.0 °C at 760 mmHg (Predicted)
Flash Point	166.7 ± 11.5 °C
Vapor Pressure	0.000607 mmHg at 25°C
Refractive Index	1.565
LogP	3.9 at 25°C and pH 8.5
Storage Temperature	2-8°C

Experimental Protocols

Synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Several synthetic routes for **1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one** have been reported, primarily in patent literature. Below are detailed methodologies for two common approaches.

Method 1: Alkylation of a Ketone Precursor

This method involves the alkylation of 4-chlorophenyl cyclopropyl methyl ketone.

- Step 1: Preparation of 4-chlorophenyl cyclopropyl methyl ketone: This precursor can be synthesized via the reaction of cyclopropyl acetyl chloride with chlorobenzene.

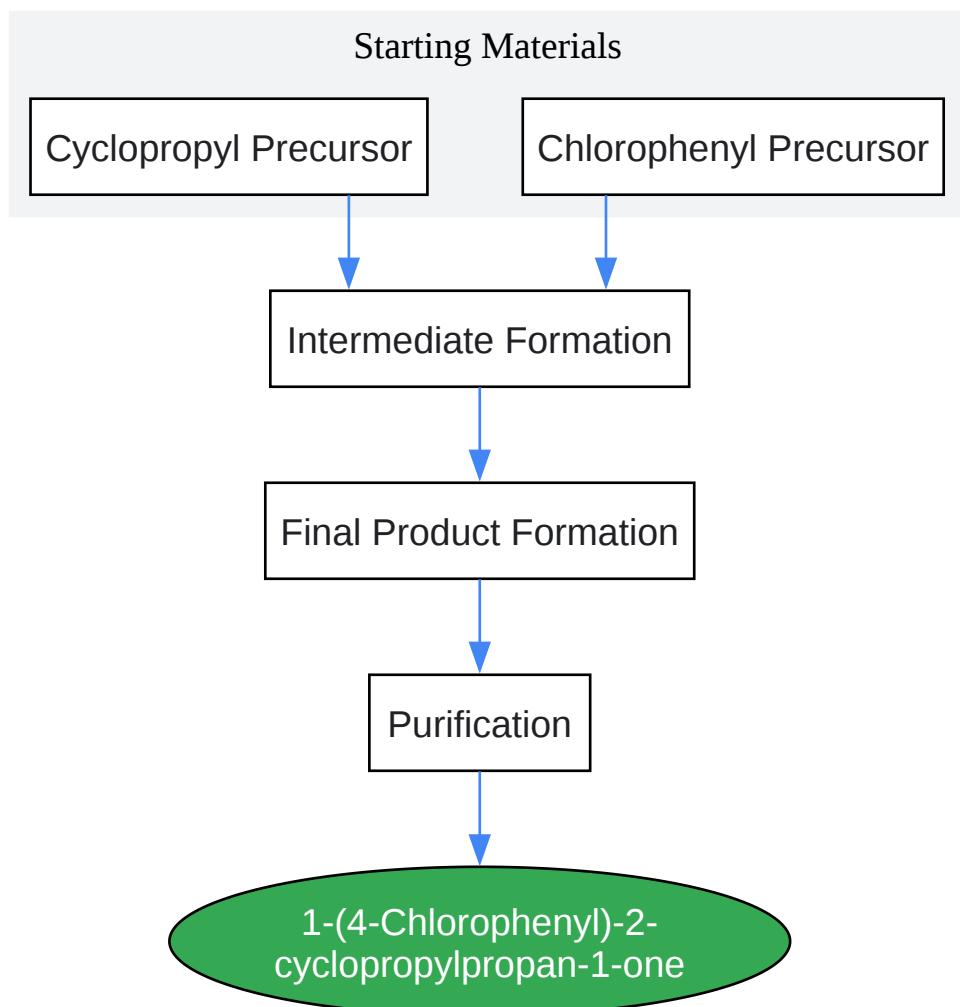
- Step 2: Alkylation: 4-chlorophenyl cyclopropyl methyl ketone is reacted with sodium hydride and methyl iodide to yield 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone[1].

Method 2: From 1-cyclopropyl chloroethane

This synthetic pathway utilizes 1-cyclopropyl chloroethane as a starting material.

- Step 1: Synthesis of 1-cyclopropyl chloroethane: Cyclopropyl methyl ketone is reduced to 1-cyclopropyl ethanol, which is then chlorinated to produce 1-cyclopropyl chloroethane[1].
- Step 2: Reaction with 4-chlorophenylacetonitrile: 1-Cyclopropyl chloroethane reacts with 4-chlorophenylacetonitrile to form 2-(4-chlorophenyl)-3-cyclopropyl butyronitrile[1].
- Step 3: Oxidation: The resulting nitrile is then oxidized to produce 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone[1].

General Protocol for the Determination of Physical and Chemical Properties

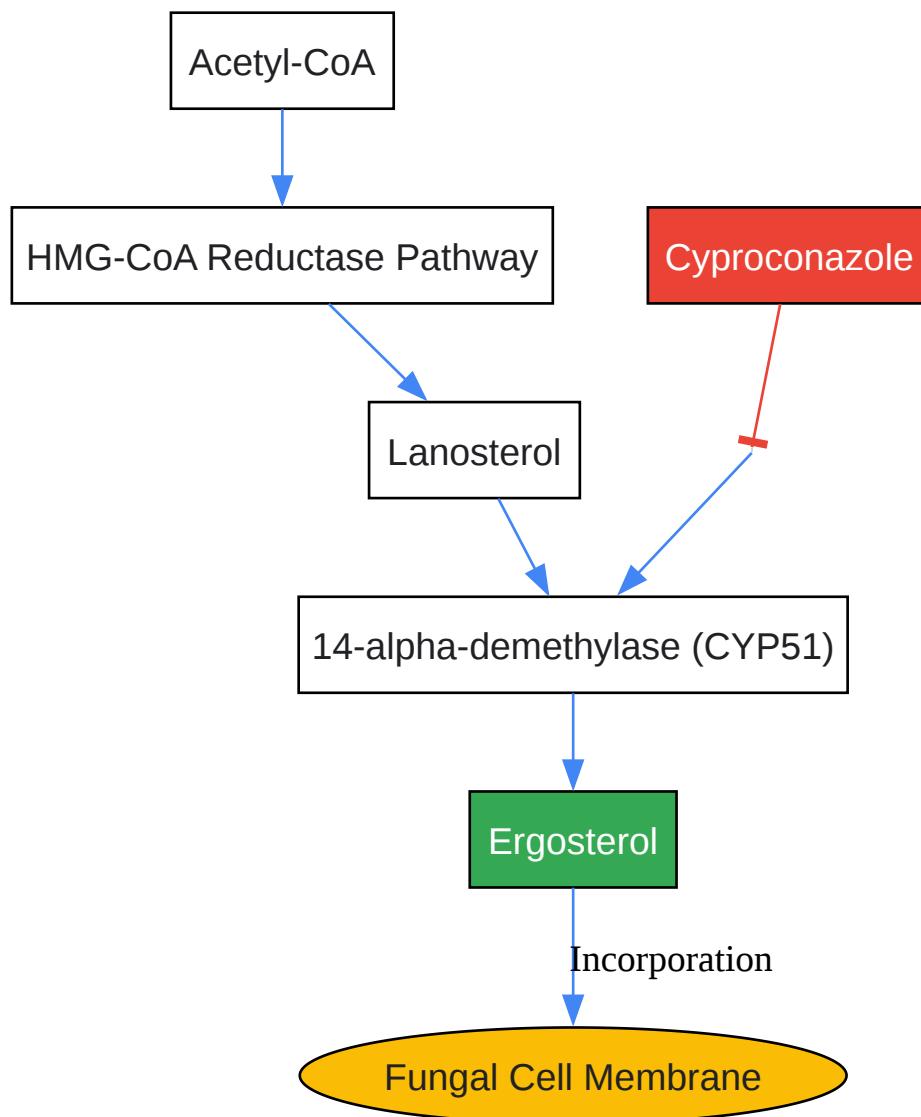

- Solubility Determination:
 - To a test tube containing a small, measured amount of **1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one**, add a measured volume of the solvent to be tested (e.g., water, ethanol, acetone, hexane) in small increments.
 - After each addition, vigorously agitate the mixture and observe for dissolution.
 - The solubility can be qualitatively determined as soluble, partially soluble, or insoluble. For quantitative analysis, continue adding the solute to a known volume of solvent until saturation is reached, then filter and weigh the undissolved material.
- Melting Point Determination (if applicable for a solid derivative):
 - A small, finely powdered sample of the compound is packed into a capillary tube.
 - The capillary tube is placed in a melting point apparatus.

- The sample is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range. [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Spectral Analysis:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl_3), and the ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer. The chemical shifts, splitting patterns, and integration values provide detailed information about the molecular structure.
 - Infrared (IR) Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl), and the IR spectrum is recorded. The absorption bands indicate the presence of specific functional groups.
 - Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, where it is ionized. The resulting mass-to-charge ratio of the molecular ion and its fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of **1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one**, based on the common synthetic methodologies.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one**.

Signaling Pathway: Mechanism of Action of Cyproconazole

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one is a key intermediate in the synthesis of the fungicide cyproconazole. Cyproconazole belongs to the triazole class of fungicides and acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.^[6] ^[7]^[8] The following diagram illustrates this mechanism of action.

[Click to download full resolution via product page](#)

Caption: Cyproconazole inhibits the 14-alpha-demethylase enzyme, disrupting ergosterol biosynthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. thinksrs.com [thinksrs.com]
- 3. westlab.com [westlab.com]
- 4. mt.com [mt.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. acdlabs.com [acdlabs.com]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [physical and chemical properties of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058639#physical-and-chemical-properties-of-1-4-chlorophenyl-2-cyclopropylpropan-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com